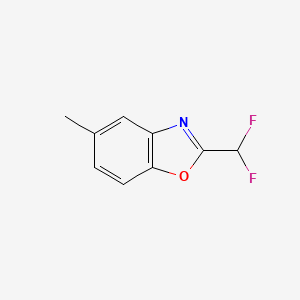
Tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This compound is particularly interesting due to its unique structure, which includes a fluoro and formyl group attached to a cyclohexyl ring, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-fluoro-4-formylcyclohexyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to avoid any side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexyl derivatives
Scientific Research Applications
Tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block in organic synthesis.
Biology: Investigated for its potential use in the development of new pharmaceuticals due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate involves its interaction with specific molecular targets. The fluoro and formyl groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophiles. This interaction can inhibit the activity of certain enzymes or receptors, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-formylcyclohexyl)carbamate
- Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate
- Tert-butyl (4-hydroxycyclohexyl)carbamate .
Uniqueness
Tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate is unique due to the presence of both fluoro and formyl groups on the cyclohexyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H20FNO3 |
|---|---|
Molecular Weight |
245.29 g/mol |
IUPAC Name |
tert-butyl N-(4-fluoro-4-formylcyclohexyl)carbamate |
InChI |
InChI=1S/C12H20FNO3/c1-11(2,3)17-10(16)14-9-4-6-12(13,8-15)7-5-9/h8-9H,4-7H2,1-3H3,(H,14,16) |
InChI Key |
DACIJQYZZRGTPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15201324.png)

![1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoropentan-2-ol](/img/structure/B15201346.png)










